CL845-PAB-Ala-Val-C5-MC

STING agonist ADC linker bioconjugation

Integrated STING agonist-linker construct eliminates separate ligand synthesis and multi-step payload-linker assembly. CL845 core features proprietary phosphorothioate/difluorination modifications for enhanced enzymatic stability over CL656/ADU-S100. Cathepsin B-cleavable Ala-Val-PAB dipeptide spacer with maleimide handle enables direct thiol-bioconjugation to partially reduced antibody interchain disulfides. Pre-optimized for rapid ISAC/AAC/ADC proof-of-concept studies. Ala-Val-C5-MC linker architecture provides distinct protease sensitivity and spacer geometry versus Val-Cit-PABC or non-cleavable maleimide linkers.

Molecular Formula C51H64F2N14O16P2S
Molecular Weight 1261.1 g/mol
Cat. No. B12390635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCL845-PAB-Ala-Val-C5-MC
Molecular FormulaC51H64F2N14O16P2S
Molecular Weight1261.1 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CSP2(=O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)F)OP(=O)(OCC6C(O2)C(C(O6)N7C=NC8=C7N=CNC8=O)F)O)NC(=O)CCCCCNC(=O)CCCCCN9C(=O)C=CC9=O
InChIInChI=1S/C51H64F2N14O16P2S/c1-27(2)39(64-34(69)11-6-4-8-18-55-33(68)10-7-5-9-19-65-35(70)16-17-36(65)71)49(74)62-28(3)47(72)63-30-14-12-29(13-15-30)22-86-85(77)79-21-32-42(37(52)50(81-32)66-25-60-40-44(54)56-23-57-45(40)66)82-84(75,76)78-20-31-43(83-85)38(53)51(80-31)67-26-61-41-46(67)58-24-59-48(41)73/h12-17,23-28,31-32,37-39,42-43,50-51H,4-11,18-22H2,1-3H3,(H,55,68)(H,62,74)(H,63,72)(H,64,69)(H,75,76)(H2,54,56,57)(H,58,59,73)/t28-,31+,32+,37+,38+,39+,42+,43+,50+,51+,85?/m1/s1
InChIKeyNOYLKEKRSPLWJH-YZCPQBKDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CL845-PAB-Ala-Val-C5-MC: A Conjugatable STING Ligand for Targeted Immunotherapy Bioconjugates


CL845-PAB-Ala-Val-C5-MC is a synthetic conjugatable ligand for the stimulator of interferon genes (STING) pathway [1]. The compound comprises a proprietary cyclic dinucleotide STING agonist (CL845) linked via a self-immolative para-aminobenzyl (PAB) spacer to a cathepsin B-cleavable Ala-Val dipeptide, which is further connected through a C5 alkyl spacer to a maleimide (MC) group for thiol-reactive bioconjugation . With a molecular weight of 1261.15 g/mol and formula C51H64F2N14O16P2S , this compound is designed for incorporation into antibody-drug conjugates (ADCs), immunostimulatory antibody conjugates (ISACs), and antigen-adjuvant conjugates (AACs) for cancer immunotherapy research [1].

Why CL845-PAB-Ala-Val-C5-MC Cannot Be Substituted with Generic STING Agonists or Standard ADC Linkers


Substituting CL845-PAB-Ala-Val-C5-MC with either a standalone STING agonist (e.g., CL656, cGAMP) or a generic ADC linker would fundamentally alter the bioconjugate's functional architecture and therapeutic mechanism. The compound is not merely a STING agonist nor a passive linker—it integrates both functions into a single molecular entity . The proprietary CL845 core differs from clinical STING agonists such as CL656 and ADU-S100 in its phosphorothioate and difluorination modifications, which enhance enzymatic stability and enable the attachment of functional handles for conjugation [1]. Furthermore, the specific Ala-Val-PAB-C5-MC linker architecture confers distinct protease sensitivity and spacer geometry that cannot be assumed equivalent to the more common Val-Cit-PABC or non-cleavable maleimide linkers . Substitution with alternative components risks altering payload release kinetics, conjugation efficiency, or STING activation potency in ways that are not predictable without empirical validation.

Quantitative Differentiation Evidence for CL845-PAB-Ala-Val-C5-MC Versus Closest Analogs


Structural Distinction: Dual-Functional Architecture Versus Single-Function Alternatives

CL845-PAB-Ala-Val-C5-MC is a single-molecule entity that combines a STING agonist payload with a cleavable linker and a conjugation handle . In contrast, alternative approaches require separate sourcing and assembly of a STING agonist (e.g., CL845, CL656, or ADU-S100), a linker (e.g., Val-Ala-PAB or MC-Val-Cit-PABC), and a conjugation moiety . This architectural distinction eliminates the need for multi-step linker-payload assembly during ADC/ISAC construction, potentially reducing synthetic complexity and improving batch-to-batch consistency . No direct comparative quantitative data on conjugation yield or purity versus multi-component assembly is publicly available.

STING agonist ADC linker bioconjugation

Conjugation Chemistry Differentiation: Maleimide-Thiol (C5-MC) Versus Azide-Alkyne Click Chemistry

CL845-PAB-Ala-Val-C5-MC utilizes a maleimide (MC) functional group connected via a C5 alkyl spacer for direct thiol-reactive conjugation to cysteine residues on antibodies or proteins . This differs from the azido-functionalized analog STG-968, which requires copper-catalyzed or strain-promoted click chemistry with alkyne-containing linkers [1]. Maleimide-thiol conjugation offers rapid reaction kinetics under mild aqueous conditions, with thiol-maleimide adduct formation typically reaching completion within minutes to hours at pH 6.5-7.5 [2]. In contrast, copper-free click chemistry (SPAAC) with STG-968's azido handle proceeds more slowly, with second-order rate constants for DBCO-azide cycloaddition reported in the range of 0.1-1.0 M⁻¹s⁻¹ [3]. No direct head-to-head comparison of conjugation efficiency between CL845-PAB-Ala-Val-C5-MC and STG-968 is publicly available.

bioconjugation maleimide click chemistry

Linker Cleavage Specificity: Ala-Val Versus Val-Cit Dipeptide in ADC Applications

CL845-PAB-Ala-Val-C5-MC incorporates an Ala-Val dipeptide sequence that is designed for cleavage by the lysosomal cysteine protease cathepsin B . This dipeptide selection differs from the more extensively characterized Val-Cit (valine-citrulline) dipeptide found in clinically validated ADC linkers such as brentuximab vedotin (Adcetris) and in MC(C5)-Val-Cit linkers . Cathepsin B cleaves Val-Cit with high specificity (kcat/Km values ranging from 10⁴ to 10⁵ M⁻¹s⁻¹ depending on substrate context) [1]. The Ala-Val sequence may offer altered protease recognition kinetics or differential stability in circulation; however, no publicly available comparative cleavage kinetics data for CL845-PAB-Ala-Val-C5-MC versus Val-Cit-containing linkers exist.

cathepsin B cleavable linker protease specificity

Optimal Research and Industrial Application Scenarios for CL845-PAB-Ala-Val-C5-MC


Rapid Assembly of Immunostimulatory Antibody Conjugates (ISACs) for Proof-of-Concept Studies

Researchers requiring expedited synthesis of ISACs for in vitro or in vivo proof-of-concept evaluation can utilize CL845-PAB-Ala-Val-C5-MC as a pre-assembled ligand-linker entity . The maleimide handle enables direct conjugation to thiol groups on partially reduced antibody interchain disulfides, eliminating the need for separate linker synthesis or multi-step payload-linker assembly . This scenario is particularly relevant for early-stage oncology immunotherapy programs where rapid iteration of antibody-STING agonist conjugates is prioritized over extensive linker optimization.

Targeted STING Pathway Activation in Tumor Microenvironment Research

CL845-PAB-Ala-Val-C5-MC enables tumor-targeted delivery of STING agonist activity via conjugation to tumor antigen-specific antibodies . Upon ADC internalization into antigen-positive cancer cells, lysosomal cathepsin B cleaves the Ala-Val dipeptide, triggering PAB self-immolation and release of the active CL845 STING agonist . This targeted delivery approach is designed to restrict STING pathway activation to the tumor microenvironment, potentially mitigating the dose-limiting systemic inflammation observed with untargeted systemic STING agonist administration [1].

Comparative Linker Evaluation in ADC/ISAC Development Programs

ADCs and ISACs employing the CL845-PAB-Ala-Val-C5-MC architecture may be used as comparator compounds in linker optimization studies . Researchers evaluating the impact of different dipeptide sequences (Ala-Val vs. Val-Cit vs. Val-Ala) or different conjugation chemistries (maleimide vs. azide-alkyne click) on payload release kinetics and in vivo efficacy can use this compound as a reference point . Such comparative studies are essential for establishing structure-activity relationships that inform rational linker selection in lead optimization campaigns [1].

Antigen-Adjuvant Conjugate (AAC) Development for Cancer Vaccination Research

CL845-PAB-Ala-Val-C5-MC may be conjugated to tumor-associated antigens to generate AACs for cancer vaccination studies . The conjugate architecture is designed to co-deliver antigen and STING agonist adjuvant to the same antigen-presenting cell, promoting coordinated antigen presentation and type I interferon-driven T-cell priming . This application leverages the established role of STING signaling in enhancing cross-presentation and generating robust CD8+ T-cell responses against tumor antigens [1].

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